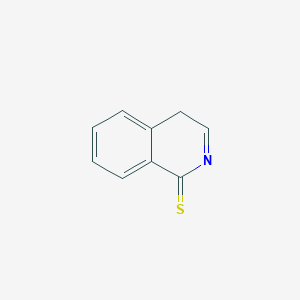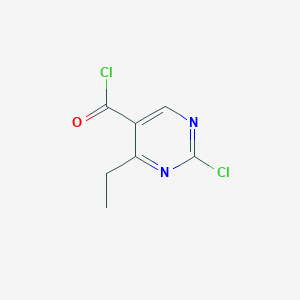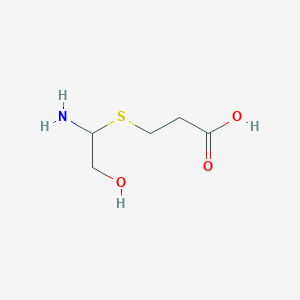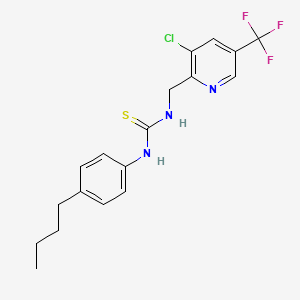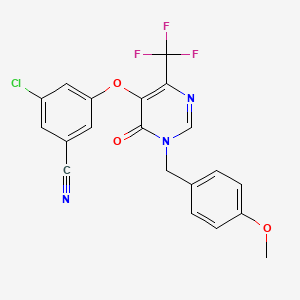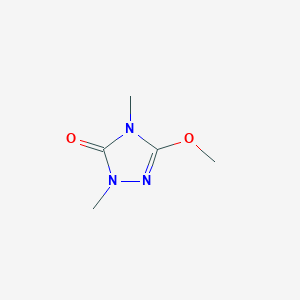
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methoxy-substituted hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution reactions could produce a variety of functionalized triazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of applications.
3-Methyl-1,2,4-triazole: A similar compound with a methyl group at the 3-position.
3-Ethoxy-1,2,4-triazole: A compound with an ethoxy group instead of a methoxy group.
Uniqueness
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect its solubility, stability, and interaction with other molecules.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
5-methoxy-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O2/c1-7-4(10-3)6-8(2)5(7)9/h1-3H3 |
Clé InChI |
LQYZWSCOUFJVAV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN(C1=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
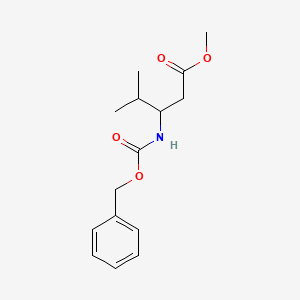
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

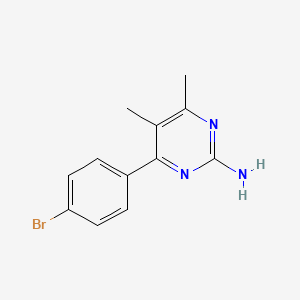
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
